7-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine 7-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18334776
InChI: InChI=1S/C7H4BrFN2/c8-5-2-10-1-4-6(9)3-11-7(4)5/h1-3,11H
SMILES:
Molecular Formula: C7H4BrFN2
Molecular Weight: 215.02 g/mol

7-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine

CAS No.:

Cat. No.: VC18334776

Molecular Formula: C7H4BrFN2

Molecular Weight: 215.02 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine -

Specification

Molecular Formula C7H4BrFN2
Molecular Weight 215.02 g/mol
IUPAC Name 7-bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine
Standard InChI InChI=1S/C7H4BrFN2/c8-5-2-10-1-4-6(9)3-11-7(4)5/h1-3,11H
Standard InChI Key KRDIZQSRYYWOBT-UHFFFAOYSA-N
Canonical SMILES C1=C(C2=CN=CC(=C2N1)Br)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The pyrrolo[3,2-c]pyridine core consists of a bicyclic system formed by fusing a pyrrole ring (five-membered, nitrogen-containing) with a pyridine ring (six-membered, aromatic). In 7-bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine, the bromine atom occupies the 7-position on the pyridine moiety, while fluorine is attached to the 3-position of the pyrrole ring. This substitution pattern influences electron distribution, enhancing electrophilic reactivity at the bromine site and modulating hydrogen-bonding potential via the fluorine atom .

Molecular Formula: C₇H₄BrFN₂
Molecular Weight: 229.03 g/mol

Key Physicochemical Parameters

PropertyValue/Description
LogP (Partition Coefficient)Estimated ~2.1 (moderate lipophilicity)
Hydrogen Bond Acceptors3 (N, F, Br)
Hydrogen Bond Donors1 (NH group)
Polar Surface Area~45 Ų

The fluorine atom’s electronegativity enhances metabolic stability by resisting oxidative degradation, while bromine’s polarizability facilitates interactions with hydrophobic enzyme pockets .

Synthetic Methodologies

Core Scaffold Construction

The synthesis of pyrrolo[3,2-c]pyridine derivatives typically begins with functionalized pyridine precursors. A representative pathway, adapted from studies on analogous compounds, involves:

  • Nitrogen Oxidation: Treatment of 2-bromo-5-methylpyridine with m-chloroperbenzoic acid (mCPBA) yields the corresponding N-oxide .

  • Nitration: Reaction with fuming nitric acid introduces a nitro group at the 4-position, forming 2-bromo-5-methyl-4-nitropyridine 1-oxide .

  • Cyclization: Using iron powder in acetic acid, the nitro group is reduced, triggering cyclization to form the pyrrolo[3,2-c]pyridine core .

Halogenation Strategies

  • Bromine Introduction: Bromine at position 7 may be introduced via electrophilic aromatic substitution during cyclization or through palladium-catalyzed cross-coupling post-cyclization.

  • Fluorine Incorporation: Fluorination at position 3 is achieved through nucleophilic substitution (e.g., using KF in the presence of a crown ether) or directed ortho-metalation followed by reaction with a fluorinating agent like N-fluorobenzenesulfonimide (NFSI) .

Example Reaction Sequence:

  • Intermediate 15 Synthesis:

    • Starting material: 2-bromo-5-methylpyridine → Nitration → Cyclization → 6-bromo-1H-pyrrolo[3,2-c]pyridine .

  • Positional Isomerism: Adjusting reaction conditions or starting materials could yield the 7-bromo isomer.

Biological Activity and Mechanism

Tubulin Polymerization Inhibition

Structural analogs, such as 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, demonstrate potent inhibition of tubulin polymerization by binding to the colchicine site. For instance, compound 10t (IC₅₀ = 0.12–0.21 μM) disrupts microtubule dynamics, inducing G2/M phase arrest and apoptosis in cancer cells .

CompoundIC₅₀ (HeLa)IC₅₀ (MCF-7)Tubulin Inhibition (μM)
10t0.12 μM0.21 μM3–5 μM

The bromine and fluorine substituents in 7-bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine likely enhance binding affinity through hydrophobic interactions and hydrogen bonding with residues such as Thrα179 and Asnβ349 in tubulin .

Kinase Selectivity

Pyrrolo[3,2-c]pyridine derivatives exhibit selectivity for kinases involved in cell cycle regulation. The halogen substituents may improve target engagement by modulating electron density in the aromatic system, thereby optimizing π-π stacking with kinase ATP-binding pockets .

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

CompoundSubstituentsKey Biological Effect
6-Bromo-1H-pyrrolo[3,2-c]pyridineBr at 6Moderate tubulin inhibition (IC₅₀ ~1 μM)
7-Fluoro-1H-pyrrolo[3,2-c]pyridineF at 7Enhanced metabolic stability
7-Bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridineBr at 7, F at 3Predicted synergistic inhibition

The dual halogenation in 7-bromo-3-fluoro-1H-pyrrolo[3,2-c]pyridine is hypothesized to synergistically improve both target affinity and pharmacokinetic properties compared to monosubstituted analogs.

Pharmacological Applications and Future Directions

Anticancer Drug Development

The compound’s ability to destabilize microtubules positions it as a candidate for treating solid tumors, particularly those resistant to taxanes or vinca alkaloids. Preclinical studies on analogs highlight dose-dependent apoptosis in cervical (HeLa), gastric (SGC-7901), and breast (MCF-7) cancer lines .

Targeted Therapy Optimization

  • Prodrug Design: Esterification of the NH group could enhance oral bioavailability.

  • Combination Therapies: Synergy with DNA-damaging agents (e.g., cisplatin) warrants investigation.

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